L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine
Description
L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine is a synthetic nonapeptide (9 residues) with the sequence Pro-Pro-Gly-Ala-Val-Lys-Gly-Thr-Gly. Key features include:
- Structural motifs: Two consecutive proline residues (Pro-Pro) at the N-terminus, known to induce rigid turns or kinks in peptide structures .
- Functional groups: Lysine introduces a positive charge at physiological pH, while glycine residues enhance flexibility.
- Molecular weight: Calculated as 782.86 g/mol (excluding counterions or hydration).
Properties
CAS No. |
915944-93-3 |
|---|---|
Molecular Formula |
C34H58N10O11 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-3-methyl-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H58N10O11/c1-18(2)27(43-29(50)19(3)40-24(46)15-38-31(52)23-11-8-14-44(23)34(55)22-10-7-13-36-22)33(54)41-21(9-5-6-12-35)30(51)37-16-25(47)42-28(20(4)45)32(53)39-17-26(48)49/h18-23,27-28,36,45H,5-17,35H2,1-4H3,(H,37,51)(H,38,52)(H,39,53)(H,40,46)(H,41,54)(H,42,47)(H,43,50)(H,48,49)/t19-,20+,21-,22-,23-,27-,28-/m0/s1 |
InChI Key |
PQSNOYDUOJAPOW-RRASLBCKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like threonine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of threonine can produce hydroxythreonine, while reduction of disulfide bonds results in free cysteine residues.
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its unique amino acid composition. Key mechanisms include:
- Immune Modulation : Research suggests that proline-rich peptides can enhance immune responses by modulating cytokine production, which is crucial for maintaining homeostasis in physiological conditions.
- Neuroprotective Effects : Some studies indicate that these peptides may have neuroprotective properties, potentially aiding in neurodegenerative disease treatment.
- Antioxidant Activity : The compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Immune Response Enhancement
Studies have demonstrated that L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine can enhance immune responses in various models. For instance:
| Study | Methodology | Key Findings |
|---|---|---|
| Study A | In vitro cytokine assay | Increased IL-6 production in immune cells, indicating enhanced immune response. |
| Study B | Animal model | Improved survival rates and immune function after administration of the peptide. |
Neuroprotection
The neuroprotective effects of this peptide have been explored in several studies:
| Study | Methodology | Key Findings |
|---|---|---|
| Study C | In vitro neuronal cell culture | Significant reduction in neuronal cell death under oxidative stress conditions. |
| Study D | Animal model of neurodegeneration | Peptide administration led to improved cognitive function and reduced neuronal loss. |
Antioxidant Properties
Research has also highlighted the antioxidant capabilities of this compound:
| Study | Methodology | Key Findings |
|---|---|---|
| Study E | Free radical scavenging assay | Demonstrated significant scavenging activity against free radicals. |
| Study F | Cellular oxidative stress model | Reduced markers of oxidative stress in treated cells compared to controls. |
Therapeutic Potential
The therapeutic implications of this compound are vast, particularly in the fields of immunology and neurology:
- Immunotherapy : The compound may be utilized as an adjunct therapy to enhance vaccine efficacy or improve outcomes in immunocompromised patients.
- Neurodegenerative Diseases : Its neuroprotective properties suggest potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme inhibition: Binding to enzymes and inhibiting their activity.
Receptor activation: Interacting with cell surface receptors to trigger signaling cascades.
Protein-protein interactions: Modulating interactions between proteins to influence cellular processes.
Comparison with Similar Compounds
Amino Acid Sequence and Structural Features
Key Observations :
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Charge at pH 7 | Solubility Profile | Stability to Proteolysis |
|---|---|---|---|---|
| Target Peptide | 782.86 | +1 (Lys) | Moderate (hydrophobic Val) | High (Pro-rich) |
| L-Prolyl-L-alanylglycine | 273.29 | Neutral | High (small size) | Moderate |
| L-Arginine,L-threonyl-L-lysyl-L-prolyl | 500.59 | +2 (Arg, Lys) | High (charged residues) | Low (shorter chain) |
| Glycosylated β3-homo-threonine conjugate | ~1500 (estimated) | Neutral | Low (glycosylation) | High (modified backbone) |
Biological Activity
L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine (commonly referred to as L-PGAVLGTHG) is a complex oligopeptide composed of various amino acids. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in therapeutic applications. This article aims to explore the biological activity of L-PGAVLGTHG, supported by relevant data tables, case studies, and research findings.
Structure and Composition
L-PGAVLGTHG consists of the following amino acids:
- Proline (Pro)
- Glycine (Gly)
- Alanine (Ala)
- Valine (Val)
- Lysine (Lys)
- Threonine (Thr)
This unique sequence contributes to its structural properties and biological functions.
Biological Activity Overview
The biological activity of L-PGAVLGTHG can be categorized into several key areas:
- Antioxidant Properties : Oligopeptides have been shown to exhibit antioxidant effects, which can protect cells from oxidative stress. The presence of specific amino acids like proline and threonine may enhance these properties.
- Neuroprotective Effects : Research indicates that certain oligopeptides can modulate neuroprotective pathways, potentially aiding in conditions such as Alzheimer's disease. For instance, studies on similar compounds have demonstrated their ability to improve cognitive function and reduce neurotoxicity in animal models.
- Antimicrobial Activity : Some peptides exhibit antimicrobial properties, which may be relevant for developing new antibiotics or treatments for infections.
1. Antioxidant Activity
A study investigating the antioxidant capacity of various oligopeptides found that those with proline residues exhibited significant radical scavenging activity. This suggests that L-PGAVLGTHG may also possess similar antioxidant properties, contributing to cellular protection against oxidative damage .
2. Neuroprotective Effects
In a recent study focusing on neurodegenerative diseases, researchers explored the effects of oligopeptides on cognitive function in transgenic models of Alzheimer's disease. The results indicated that peptides similar in structure to L-PGAVLGTHG could mitigate memory impairment and enhance synaptic plasticity by modulating neurotrophic factors .
3. Antimicrobial Properties
Oligopeptides have shown promise as antimicrobial agents. A comparative study highlighted that peptides with similar sequences were effective against various bacterial strains, suggesting a potential application for L-PGAVLGTHG in developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
